4-Tert-butyl-2,6-dimethylbenzoic acid
Overview
Description
4-Tert-butyl-2,6-dimethylbenzoic acid is a chemical compound with the linear formula C13H18O2 . It has a molecular weight of 206.287 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2,6-dimethylbenzoic acid contains a total of 33 bonds. These include 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, and 1 hydroxyl group .Scientific Research Applications
1. Synthesis and Application in Organic Chemistry
4-Tert-butyl-2,6-dimethylbenzoic acid and its derivatives are primarily used in organic synthesis. For example, a chiral auxiliary derived from tert-butyl and dimethyl groups was used in the synthesis of enantiomerically pure compounds and dipeptide synthesis, demonstrating its utility in creating complex organic molecules (Studer, Hintermann & Seebach, 1995).
2. Anti-inflammatory and Antibacterial Applications
Certain derivatives of 4-tert-butyl-2,6-dimethylbenzoic acid have shown potential in medicinal chemistry. For instance, studies have indicated their application in anti-inflammatory and antibacterial activities. This includes the synthesis and evaluation of compounds for their potential use against various bacterial pathogens (Isomura & Kubo, 1984).
3. Mosquito-larvicidal and Antimicrobial Properties
Research has also been conducted on the use of 4-tert-butyl-2,6-dimethylbenzoic acid derivatives for environmental and public health purposes. For example, novel compounds synthesized from this acid exhibited moderate mosquito-larvicidal and antimicrobial activities, suggesting their potential application in controlling mosquito populations and bacterial infections (Castelino et al., 2014).
4. Application in Magnetic Materials
Derivatives of 4-tert-butyl-2,6-dimethylbenzoic acid have also been studied in the context of organic magnetic materials. For example, the synthesis of highly stable nitroxide radicals involving tert-butyl and dimethyl groups contributed to the understanding of hydrogen bond roles in organic magnetic materials (Ferrer, Lahti, George, Oliete, Julier & Palacio, 2001).
properties
IUPAC Name |
4-tert-butyl-2,6-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVOWXHJERCALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372350 | |
Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2,6-dimethylbenzoic acid | |
CAS RN |
58537-98-7 | |
Record name | 4-tert-butyl-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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